molecular formula C19H19N3O B385489 N-ethyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide CAS No. 955971-53-6

N-ethyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide

Cat. No.: B385489
CAS No.: 955971-53-6
M. Wt: 305.4g/mol
InChI Key: UYHSAGGOBAGMEV-UHFFFAOYSA-N
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Description

N-ethyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the aromatic or pyrazole rings.

Scientific Research Applications

N-ethyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrazole derivatives. Its N-ethylbenzamide moiety may enhance its interaction with certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-ethyl-4-(3-methyl-5-phenylpyrazol-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-3-20-19(23)16-9-11-17(12-10-16)22-18(13-14(2)21-22)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHSAGGOBAGMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)N2C(=CC(=N2)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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